3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenyl group, and a thiazolidine ring
Preparation Methods
The synthesis of 3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves multiple steps, typically starting with the preparation of the thiazolidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrophenyl group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and phenyl groups can participate in various binding interactions, while the thiazolidine ring can modulate the compound’s overall reactivity and stability. These interactions can influence biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 3-{4-nitrophenyl}-5-(4-methoxyphenyl)-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 3-Methyl-4-nitrophenol
- 1,3,5-tris(4-aminophenyl)benzene
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in 3-(4-NITROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE makes it particularly interesting for specific applications in research and industry.
Properties
Molecular Formula |
C23H22N4O5S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H22N4O5S2/c1-23(2)21(34-22(33)24(23)3)26-17(13-9-11-15(12-10-13)27(30)31)16-18(32-26)20(29)25(19(16)28)14-7-5-4-6-8-14/h4-12,16-18,21H,1-3H3 |
InChI Key |
IXRADQRZNYVFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(SC(=S)N1C)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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